N-ethyl-2-(pyridin-3-yl)pyrrolidin-2-amine
Description
N-ethyl-2-(pyridin-3-yl)pyrrolidin-2-amine: is an organic compound that belongs to the class of pyrrolidines, which are characterized by a five-membered ring containing nitrogen
Properties
IUPAC Name |
N-ethyl-2-pyridin-3-ylpyrrolidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-2-13-11(6-4-8-14-11)10-5-3-7-12-9-10/h3,5,7,9,13-14H,2,4,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXJCPUJZOREDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1(CCCN1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(pyridin-3-yl)pyrrolidin-2-amine can be achieved through several organic synthetic routes. One common method involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction typically requires heating to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(pyridin-3-yl)pyrrolidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-ethyl-2-(pyridin-3-yl)pyrrolidin-2-one, while reduction could produce N-ethyl-2-(pyridin-3-yl)pyrrolidine .
Scientific Research Applications
N-ethyl-2-(pyridin-3-yl)pyrrolidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying biological pathways.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating neurological disorders.
Mechanism of Action
The mechanism of action of N-ethyl-2-(pyridin-3-yl)pyrrolidin-2-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. For instance, it could act as an agonist or antagonist at neurotransmitter receptors, affecting signal transduction and neuronal communication .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2-(pyridin-3-yl)pyrrolidin-2-amine
- N-ethyl-2-(pyridin-2-yl)pyrrolidin-2-amine
- N-ethyl-2-(pyridin-4-yl)pyrrolidin-2-amine
Uniqueness
N-ethyl-2-(pyridin-3-yl)pyrrolidin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
